molecular formula C20H16FN3O2S B2807612 N-(2-(4-fluorophenoxy)ethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide CAS No. 1170882-36-6

N-(2-(4-fluorophenoxy)ethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide

Cat. No. B2807612
CAS RN: 1170882-36-6
M. Wt: 381.43
InChI Key: ZHEBJACSJDONLV-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Potential Cannabinoid Receptor Activity

  • A study investigated novel compounds, including thiazolylindoles, for their potential cannabinoid receptor activity. This research highlights the compound's relevance in the context of designer drugs and their pharmacological profiling (Westphal et al., 2015).

Antiviral Applications

  • Research into indole N-acyl and N-carbamic esters of a related thiazolinone compound explored its use as water-soluble precursors for antiviral applications, specifically against influenza and other respiratory infections (Harnden et al., 1979).

Molluscicidal Properties

  • A study on thiazolo[5,4-d]pyrimidines, synthesized from a similar thiazole compound, investigated their molluscicidal properties, indicating potential use in controlling schistosomiasis (El-bayouki & Basyouni, 1988).

Fluorescent Dye Synthesis

  • A research project explored the use of thioamides in the synthesis of fluorescent dyes with a range of emission spectra, highlighting potential applications in materials science and bioimaging (Witalewska et al., 2019).

Aluminum(III) Detection

  • In a study focused on phenyl-2-thiazoline fluorophores, researchers developed compounds for selective Al3+ detection, with potential applications in studying intracellular aluminum (Lambert et al., 2000).

Synthesis of Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate

  • Another study reported the synthesis of a novel thiazole compound, demonstrating the compound's potential for various chemical and pharmaceutical applications (Tang Li-jua, 2015).

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c21-14-5-7-15(8-6-14)26-10-9-22-19(25)18-12-27-20(24-18)17-11-13-3-1-2-4-16(13)23-17/h1-8,11-12,23H,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEBJACSJDONLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NCCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenoxy)ethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide

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